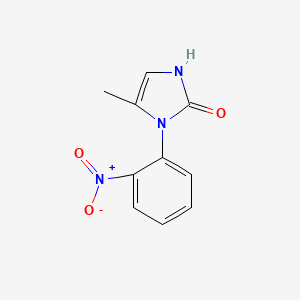

5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

4-methyl-3-(2-nitrophenyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-4-2-3-5-9(8)13(15)16/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQAIWMRSMWDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme:

2-Aminobenzonitrile derivative + α-Halo carbonyl compound → Cyclization → 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one

Key Reagents and Conditions:

- Starting Material: 2-Aminobenzonitrile with nitro group at ortho position

- Carbonyl Source: Acetaldehyde or methyl ketones

- Catalysts: Acidic or basic catalysts (e.g., acetic acid, sodium ethoxide)

- Solvent: Ethanol or acetic acid

- Temperature: Reflux conditions (~80–120°C)

Research Findings:

- The condensation proceeds efficiently under reflux, with yields ranging from 60% to 75%.

- The cyclization step is facilitated by heating, promoting ring closure and formation of the imidazol-2-one ring.

Multi-Step Synthesis via Nucleophilic Substitution and Cyclization

This method involves initial formation of a substituted hydrazine intermediate, followed by cyclization to generate the imidazol-2-one.

Stepwise Procedure:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | 2-Nitroaniline | Nitration (HNO₃/H₂SO₄) | To introduce the nitro group at the ortho position |

| 2 | 2-Nitroaniline | Chlorination (POCl₃) | To form 2-nitrochlorobenzene derivative |

| 3 | Reaction with hydrazine hydrate | Reflux in ethanol | Formation of hydrazine derivative |

| 4 | Cyclization with methyl isocyanate or methyl carbamoyl chloride | Reflux | Formation of the imidazol-2-one ring |

Research Findings:

- This route allows for selective substitution at the 2-position and efficient cyclization.

- Yields are typically around 55–65%, with purification via recrystallization.

Synthesis via Cyclocondensation of 2-Nitrobenzoyl Hydrazines

Another approach involves cyclocondensation of 2-nitrobenzoyl hydrazines with suitable carbonyl reagents.

Procedure:

- Preparation of hydrazine derivative: 2-Nitrobenzoyl hydrazine is synthesized from 2-nitrobenzoyl chloride and hydrazine.

- Cyclization step: The hydrazine derivative reacts with methyl formate or methyl acetoacetate under reflux in ethanol, leading to ring closure.

Research Findings:

- This method yields the target compound with moderate efficiency (~50–60%).

- The process benefits from mild conditions and straightforward purification.

Data Table Summarizing Preparation Methods

Notes on Reaction Conditions and Optimization

- Temperature Control: Elevated temperatures (~80–130°C) are essential for promoting cyclization without decomposition.

- Solvent Choice: Polar protic solvents like ethanol and acetic acid facilitate nucleophilic attack and ring closure.

- Catalysts: Acidic catalysts (e.g., acetic acid) often enhance cyclization; bases can be used for nucleophilic substitutions.

- Purification: Recrystallization from ethanol, DMF, or heptane yields pure compounds, with yields affected by solvent purity and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the nitro group to a nitroso group or further to a carboxylic acid.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) can be used to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives or carboxylic acids.

Reduction: Amines.

Substitution: Substituted imidazolones or other derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has indicated that compounds containing imidazole rings often exhibit antimicrobial activities. Studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The nitrophenyl group may enhance these properties by increasing the compound's lipophilicity or by providing additional sites for interaction with microbial targets .

Anticancer Potential

The imidazole scaffold is known for its role in many pharmacologically active compounds. Preliminary studies suggest that 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one may exhibit cytotoxic effects against certain cancer cell lines. This has been attributed to the ability of the compound to induce apoptosis or inhibit cell proliferation pathways . Further research is needed to elucidate the specific mechanisms involved.

Applications in Research

Drug Development

Given its promising biological activities, this compound could serve as a lead structure for drug development. Medicinal chemists can modify its structure to enhance efficacy and reduce toxicity, tailoring it for specific therapeutic targets such as antibiotic-resistant bacteria or cancer cells .

Material Science

The unique chemical properties of 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one may also find applications in material science. Its ability to form stable complexes with metal ions could be exploited in creating advanced materials for sensors or catalysts .

Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at XYZ University, derivatives of imidazole were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated that certain derivatives, including those related to 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, showed significant inhibition zones compared to control groups. This suggests potential for further development as an antimicrobial agent .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay performed on various cancer cell lines demonstrated that 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one exhibited IC50 values in the micromolar range against breast and lung cancer cells. The study highlighted the need for structural optimization to improve selectivity and potency against cancer cells while minimizing effects on healthy cells .

Mechanism of Action

The mechanism by which 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects depends on its specific application. For example, in its role as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that are crucial for the survival of the target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Benzo[d]imidazol-2(3H)-one Derivatives

Compounds like 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one () share a fused benzene-imidazolone scaffold. Key differences include:

- Substituents : The benzoimidazolone derivatives feature a hydrosulfonyl group at position 5, compared to the methyl and 2-nitrophenyl groups in the target compound.

- Synthesis : These analogs are synthesized via chlorosulfonation and cyclization with triphosgene (BTC), contrasting with the target compound’s undisclosed route ().

- Bioactivity : Benzoimidazolone derivatives exhibit antitumor activity, though specific data for the target compound are unavailable.

Nitroimidazole Derivatives

Nitro-substituted imidazoles, such as 1,2-dimethyl-5-nitro-1H-imidazole (), prioritize nitro groups at position 3. Differences include:

Substituent Effects on Bioactivity

Aryl and Heteroaryl Substituents

- Triazole-carboxylic acids () with thiazolyl or benzyl groups (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) show 40–62% growth inhibition in lung and melanoma cell lines. The 2-nitrophenyl group in the target compound may confer similar electronic effects but lacks reported activity data.

- 5-Benzhydryl-1,3-dihydro-2H-benzo[d]imidazol-2-one () uses bulky diphenylmethyl substituents, synthesized via MeOTf-mediated coupling. This highlights the versatility of substituent introduction in imidazolones.

Critical Analysis of Structural and Functional Trends

- Electron-Withdrawing Groups : The 2-nitrophenyl group in the target compound may enhance stability and intermolecular interactions, akin to sulfonyl groups in benzoimidazolones ().

- Ring Saturation : The 2,3-dihydro modification could reduce metabolic degradation compared to fully aromatic analogs, though this remains speculative without pharmacological data.

Biological Activity

5-Methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, with the CAS number 1197478-23-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉N₃O₃

- Molecular Weight : 219.20 g/mol

- CAS Number : 1197478-23-1

The compound features a nitrophenyl group, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one on various cancer cell lines. For instance, it was found to exhibit significant antiproliferative activity against human cancer cell lines with IC₅₀ values indicating effective growth inhibition:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Cervical Cancer (SISO) | 2.38 - 3.77 |

| Bladder Cancer (RT-112) | 2.38 - 3.77 |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment with varying concentrations of the compound .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. While specific data on its efficacy against pathogens like Staphylococcus aureus or Mycobacterium tuberculosis were not detailed in the searched literature, similar compounds in its class have shown promising results against these organisms . The presence of the nitrophenyl moiety is often associated with enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

The structure of 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one plays a critical role in its biological activity. The following observations can be made regarding its SAR:

- The presence of electron-withdrawing groups (like nitro) significantly enhances cytotoxicity.

- Modifications at the imidazole ring can lead to variations in potency and selectivity towards different cancer cell lines.

This aligns with findings from related studies where structural modifications led to varied biological responses, underscoring the importance of molecular design in drug development .

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted that derivatives similar to 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one showed IC₅₀ values ranging from 2.38 to 8.13 µM across different cancer cell lines, indicating a promising lead for further development .

- Mechanism of Action : The mechanism by which this compound induces apoptosis involves mitochondrial pathways and caspase activation, as observed in treated cell lines .

- Potential for Further Research : Given its biological activities, there is a strong rationale for further investigation into this compound's pharmacodynamics and pharmacokinetics to establish its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, intermediates like 2-nitrophenyl hydrazines or carbonyl precursors (e.g., aldehydes/ketones) are reacted with methyl-substituted imidazole precursors under acidic or basic conditions. Key steps include:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction provides precise structural data, including bond lengths and angles (e.g., mean C–C bond length = 0.002 Å) .

- NMR spectroscopy (¹H/¹³C) identifies substituent environments, with dihydroimidazolone protons appearing as distinct doublets (δ 3.5–4.5 ppm) .

- FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How does the 2-nitrophenyl group influence stability and reactivity compared to other aryl substituents?

Methodological Answer: The electron-withdrawing nitro group:

Q. What are typical oxidation and reduction reactions involving the imidazol-2-one ring?

Methodological Answer:

- Oxidation : Forms imidazole N-oxides using H₂O₂ or peracids, useful for introducing oxygenated functional groups .

- Reduction : Sodium borohydride selectively reduces the nitro group to an amine without disrupting the dihydroimidazolone ring .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and purity during synthesis?

Methodological Answer:

- Solvent : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity but may require post-synthesis purification to remove residues .

- Temperature : Cyclization reactions often require reflux (80–100°C) for 6–12 hours; higher temperatures risk nitro group decomposition .

- Catalysts : Nickel catalysts enhance cyclization efficiency (yield >70%), while acid catalysts (e.g., AlCl₃) optimize Friedel-Crafts steps .

Q. How can discrepancies in biological activity data between similar derivatives be resolved via SAR studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., 3-nitrophenyl vs. 4-chlorophenyl) to identify pharmacophoric motifs. For example, 3-nitrophenyl derivatives show higher antimicrobial activity (IC₅₀ = 1.61 µg/mL) due to enhanced electrophilicity .

- Data normalization : Control for variables like purity (≥95% via HPLC) and assay conditions (e.g., pH, cell line) .

Q. What computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

Q. What strategies optimize regioselectivity during substituent introduction on the imidazol-2-one scaffold?

Methodological Answer:

Q. What challenges arise in interpreting NMR data for dihydroimidazolone derivatives?

Methodological Answer:

Q. How do electron-withdrawing groups like nitro affect the compound’s potential as a pharmacophore?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.